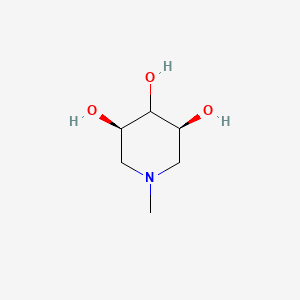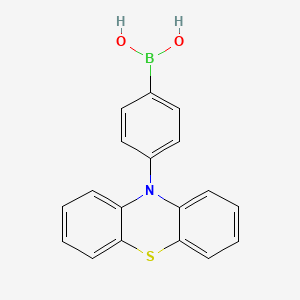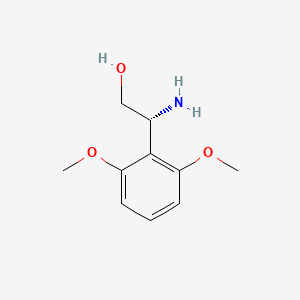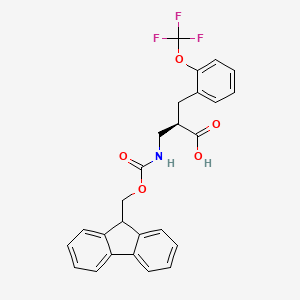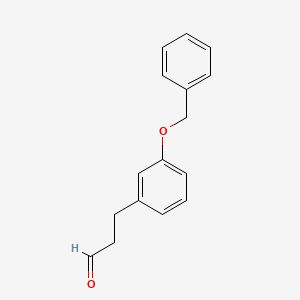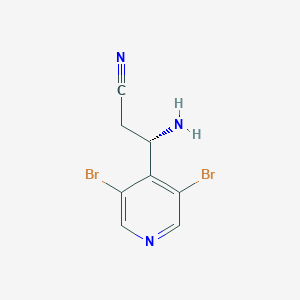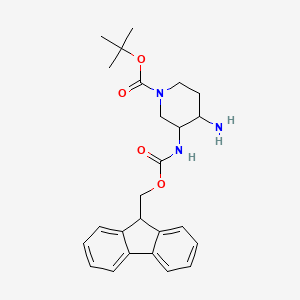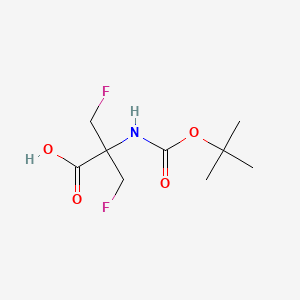
2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The compound also contains fluorine atoms, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid typically involves multiple steps. One common method involves the protection of the amino group with a Boc group, followed by the introduction of fluorine atoms through fluorination reactions. For example, the synthesis may start with the protection of an amino acid precursor using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. These methods ensure consistent product quality and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium fluoride can be used for nucleophilic substitution.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amino acid, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The Boc protecting group can be selectively removed to expose the active amino group, allowing the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid: This compound has a similar structure but contains a fluorophenyl group instead of a fluoromethyl group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid: This compound contains a trifluoromethylphenyl group, which can impart different chemical and biological properties.
Boc-Dap-OH: This compound is a Boc-protected amino acid with a different side chain structure.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3-fluoro-2-(fluoromethyl)propanoic acid is unique due to the presence of both fluorine atoms and a Boc protecting group. The fluorine atoms can enhance the compound’s stability and biological activity, while the Boc group allows for selective protection and deprotection during synthesis.
Properties
Molecular Formula |
C9H15F2NO4 |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
3-fluoro-2-(fluoromethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C9H15F2NO4/c1-8(2,3)16-7(15)12-9(4-10,5-11)6(13)14/h4-5H2,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
HKNROYNOBSCALB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CF)(CF)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



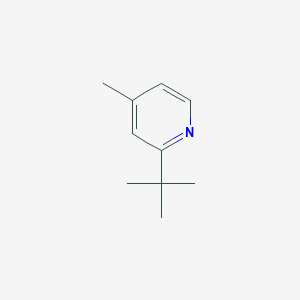
![1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one](/img/structure/B12978421.png)
